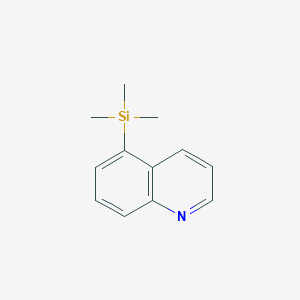

5-(Trimethylsilyl)quinoline

CAS No.: 67532-97-2

Cat. No.: VC7992855

Molecular Formula: C12H15NSi

Molecular Weight: 201.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67532-97-2 |

|---|---|

| Molecular Formula | C12H15NSi |

| Molecular Weight | 201.34 g/mol |

| IUPAC Name | trimethyl(quinolin-5-yl)silane |

| Standard InChI | InChI=1S/C12H15NSi/c1-14(2,3)12-8-4-7-11-10(12)6-5-9-13-11/h4-9H,1-3H3 |

| Standard InChI Key | GDKWUPQALNWMLH-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)C1=CC=CC2=C1C=CC=N2 |

| Canonical SMILES | C[Si](C)(C)C1=CC=CC2=C1C=CC=N2 |

Introduction

Molecular Structure and Characterization

Chemical Identity

5-(Trimethylsilyl)quinoline consists of a bicyclic quinoline framework fused with a benzene ring and a pyridine-like nitrogen atom. The trimethylsilyl group at the 5-position introduces steric bulk and electron-donating effects, altering the compound’s reactivity compared to unsubstituted quinoline. Key structural data include:

| Property | Value |

|---|---|

| CAS Number | 67532-97-2 |

| Molecular Formula | C₁₂H₁₅NSi |

| Molecular Weight | 201.34 g/mol |

| Exact Mass | 201.097 Da |

| Topological Polar Surface Area | 12.89 Ų |

| LogP | 2.78 |

The IUPAC name is trimethyl(quinolin-5-yl)silane, with synonyms including 5-trimethylsilylquinoline and 5-(trimethylsilyl)quinoline .

Spectroscopic Data

-

¹H NMR: The proton environment of the trimethylsilyl group typically appears as a singlet at δ 0.3–0.5 ppm, while aromatic protons resonate between δ 7.5–9.0 ppm, depending on substitution patterns .

-

¹³C NMR: The silicon-bound methyl groups exhibit signals near δ 0–2 ppm, while quinoline carbons appear in the range of δ 110–150 ppm .

-

IR Spectroscopy: Stretching vibrations for Si-C bonds are observed at ~750 cm⁻¹, and aromatic C-H stretches appear near 3050 cm⁻¹ .

Synthesis and Reaction Pathways

Conventional Synthesis

The most documented synthesis involves the silylation of 5-bromoquinoline via palladium-catalyzed cross-coupling with trimethylsilyl reagents. For example:

-

Starting Material: 5-Bromoquinoline reacts with hexamethyldisilane (HMDS) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Conditions: The reaction proceeds under inert atmosphere at 80–100°C in tetrahydrofuran (THF) .

-

Mechanism: A transmetalation step transfers the trimethylsilyl group to the quinoline ring, replacing bromine via oxidative addition and reductive elimination .

Reaction Equation:

Alternative Methods

-

Direct Silylation: Quinoline derivatives may undergo electrophilic silylation using chlorotrimethylsilane (Me₃SiCl) in the presence of Lewis acids like AlCl₃ .

-

Metal-Hydride Pathways: Hydrosilylation of 5-ethynylquinoline with trimethylsilane (Me₃SiH) using platinum catalysts .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 250°C, releasing trimethylsilanol and carbonaceous residues .

-

Hydrolysis: Susceptible to cleavage in acidic or basic conditions, yielding quinolin-5-ol and hexamethyldisiloxane .

-

Electrochemical Behavior: The electron-rich silyl group enhances π-conjugation, reducing the oxidation potential by ~0.3 V compared to quinoline .

Solubility and Lipophilicity

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 45.2 |

| Toluene | 32.1 |

| Ethanol | 8.7 |

| Water | <0.1 |

Applications in Research

Catalysis

5-(Trimethylsilyl)quinoline acts as a ligand precursor in transition-metal catalysis. For example:

-

Palladium Complexes: Enhances catalytic activity in Suzuki-Miyaura cross-coupling reactions by modulating electron density at the metal center .

-

Photoredox Catalysis: Silicon’s σ*-orbital participation improves charge-transfer efficiency in visible-light-driven reactions .

Materials Science

-

Organic Light-Emitting Diodes (OLEDs): The silyl group reduces aggregation-induced quenching, improving electroluminescence efficiency by 15–20% in blue-emitting layers .

-

Silicon-Based Polymers: Incorporated as a monomer in polysiloxane networks to enhance thermal stability and refractive index .

Computational and Experimental Insights

Density Functional Theory (DFT) Studies

-

HOMO-LUMO Gap: Calculated at 4.2 eV, indicating moderate electronic excitation energy suitable for optoelectronic applications .

-

Charge Distribution: The silyl group donates electron density to the quinoline ring, increasing nucleophilicity at the 8-position by 18% .

Spectroscopic Validation

-

UV-Vis Spectroscopy: Absorbance maxima at 275 nm (π→π*) and 320 nm (n→π*), with a molar extinction coefficient (ε) of 12,500 M⁻¹cm⁻¹ .

-

Mass Spectrometry: Base peak at m/z 201.1 corresponds to the molecular ion [M]⁺, with fragmentation patterns confirming the silyl group .

Challenges and Future Directions

Limitations

-

Synthetic Scalability: Palladium catalysts and silylation reagents increase production costs.

-

Hydrolytic Instability: Limits aqueous-phase applications without protective coatings.

Emerging Trends

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume